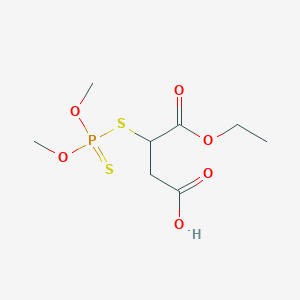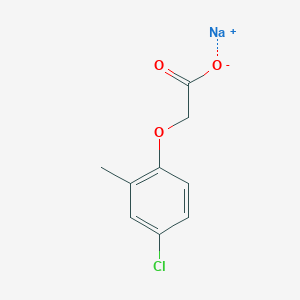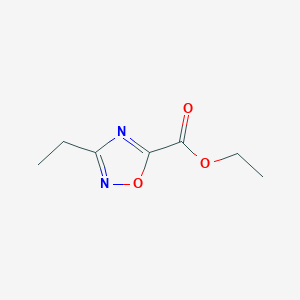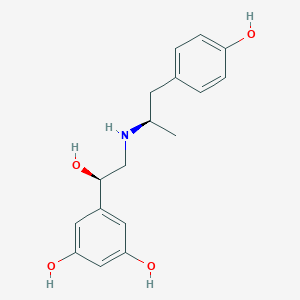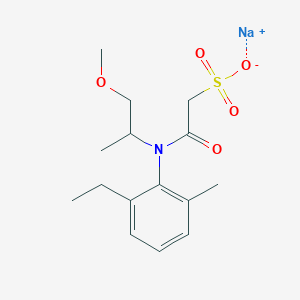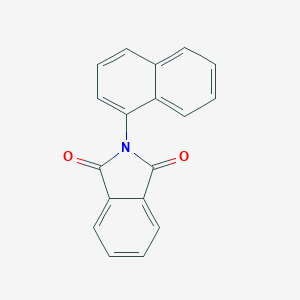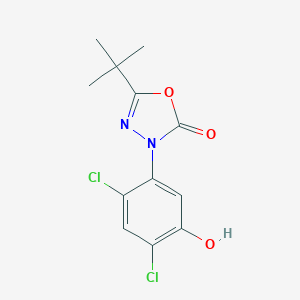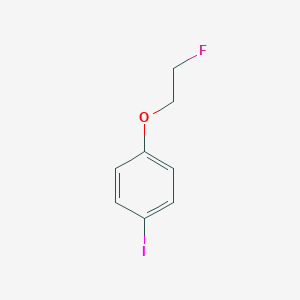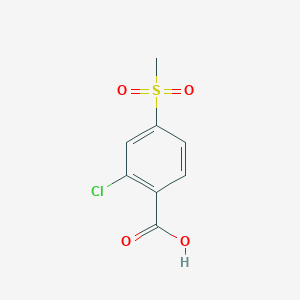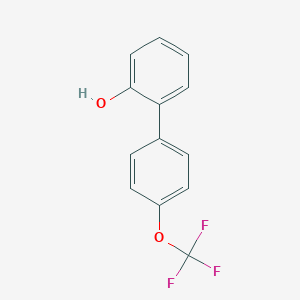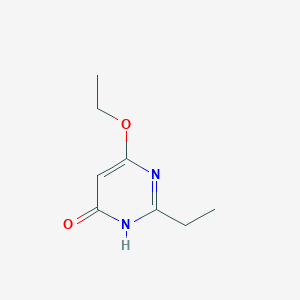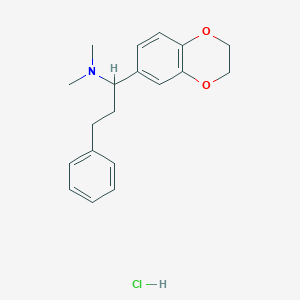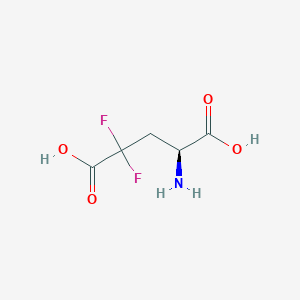
4,4-Difluoroglutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoroglutamic acid (DFG) is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique properties. It is a fluorinated analogue of glutamic acid, which is an important neurotransmitter in the central nervous system. DFG has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemical research, and drug discovery.
Mécanisme D'action
4,4-Difluoroglutamic acid acts as a competitive inhibitor of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is essential for cancer cell survival, and inhibition of this enzyme by 4,4-Difluoroglutamic acid results in the depletion of glutamate and glutamine, leading to cancer cell death. 4,4-Difluoroglutamic acid also inhibits the activity of other enzymes involved in glutamate metabolism, including glutamate dehydrogenase and glutamate synthase.
Effets Biochimiques Et Physiologiques
4,4-Difluoroglutamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of glutamate and glutamine in cancer cells, leading to decreased cell viability. 4,4-Difluoroglutamic acid has also been shown to reduce the levels of glutamate in the brain, which may have implications for the treatment of neurodegenerative diseases. Additionally, 4,4-Difluoroglutamic acid has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,4-Difluoroglutamic acid in lab experiments is its ability to selectively inhibit glutaminase activity. This makes it a useful tool for studying the role of glutaminase in cancer cell metabolism and for developing new anticancer drugs. However, one of the limitations of using 4,4-Difluoroglutamic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are a number of future directions for the study of 4,4-Difluoroglutamic acid. One area of research is the development of new anticancer drugs based on 4,4-Difluoroglutamic acid and its derivatives. Another area of research is the study of 4,4-Difluoroglutamic acid's potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4,4-Difluoroglutamic acid and its potential applications in other areas of medicine and biotechnology.
Méthodes De Synthèse
The synthesis of 4,4-Difluoroglutamic acid can be achieved through various methods, including chemical synthesis and enzymatic methods. The chemical synthesis of 4,4-Difluoroglutamic acid involves the reaction of glutamic acid with fluorine gas in the presence of a catalyst. Enzymatic methods involve the use of enzymes such as glutamate racemase and alanine racemase to convert L-glutamic acid to 4,4-Difluoroglutamic acid.
Applications De Recherche Scientifique
4,4-Difluoroglutamic acid has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It has been shown to have anticancer properties by inhibiting the activity of the enzyme glutaminase, which is essential for cancer cell survival. 4,4-Difluoroglutamic acid has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
130835-20-0 |
|---|---|
Nom du produit |
4,4-Difluoroglutamic acid |
Formule moléculaire |
C5H7F2NO4 |
Poids moléculaire |
183.11 g/mol |
Nom IUPAC |
(4S)-4-amino-2,2-difluoropentanedioic acid |
InChI |
InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m0/s1 |
Clé InChI |
LLRDKDQMMRICLM-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)C(C(=O)O)(F)F |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)(F)F |
SMILES canonique |
C(C(C(=O)O)N)C(C(=O)O)(F)F |
Synonymes |
4,4-difluoroglutamic acid 4,4-F(2)Glu 4,4-F2Glu |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



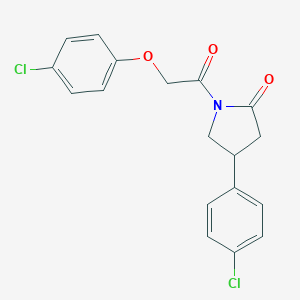
![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
